HIF-1α Inhibition vs. Pleurotin
PX-12 demonstrates superior potency in inhibiting hypoxia-induced HIF-1α protein accumulation compared to the natural product Pleurotin, a key structural and functional comparator. In MCF-7 human breast cancer cells, PX-12 achieved an IC50 of 7.2 μM, whereas Pleurotin required a higher concentration of 7.6 μM to achieve the same effect [1].
Pleurotin IC50 = 7.6 μM
~5% lower IC50
| Evidence Dimension | Inhibition of hypoxia-induced HIF-1α protein accumulation |
|---|---|
| Target Compound Data | IC50 = 7.2 μM |
| Comparator Or Baseline | Pleurotin; IC50 = 7.6 μM |
| Quantified Difference | PX-12 is 0.4 μM more potent (approximately 5% lower IC50) |
| Conditions | MCF-7 human breast cancer cells; hypoxia (1% oxygen) induction |
Why This Matters
This direct, head-to-head comparison in a standardized cancer cell model provides quantitative justification for selecting PX-12 over Pleurotin when maximal HIF-1α suppression is required for mechanistic studies.
- [1] Welsh, S. J., et al. The thioredoxin redox inhibitors 1-methylpropyl 2-imidazolyl disulfide and pleurotin inhibit hypoxia-induced factor 1α and vascular endothelial growth factor formation. Mol Cancer Ther, 2003, 2(3), 235-243. View Source
